REACTION_CXSMILES
|
C[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5](O)=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.CC(C1C=C(C(C2C=[CH:68][C:67]([OH:70])=[C:66](C(C)(C)C)C=2)(C)CC(OCCOC(=O)CC(C2C=CC(O)=C(C(C)(C)C)C=2)(C2C=CC(O)=C(C(C)(C)C)C=2)C)=O)C=CC=1[OH:27])(C)C.CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C.CC1C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C=1CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(CCC([O-])=O)C=C(C(C)(C)C)C=1O)(C)(C)C.CCCCCCCCCCCCCCCCCCOC(CCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O.C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.C([O:350][P:351]1OCC2(COP(OCCCCCCCCCCCCCCCCCC)OC2)C[O:352]1)CCCCCCCCCCCCCCCCC.S(CCC(OCCCCCCCCCCCC)=O)[CH2:382]CC(OCCCCCCCCCCCC)=O.S(CCC([O-])=O)CCC([O-])=O>>[P:351]([O-:352])([O:350][C:13]([CH3:14])([CH3:15])[CH3:16])[O:70][C:67]([CH3:382])([CH3:68])[CH3:66].[CH3:14][C:13]([C:4]1[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:2][C:3]=1[OH:27])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
|
Name
|
disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)[O-])CCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=CC1O)C(CC(=O)OCCOC(CC(C)(C1=CC(=C(C=C1)O)C(C)(C)C)C1=CC(=C(C=C1)O)C(C)(C)C)=O)(C)C1=CC(=C(C=C1)O)C(C)(C)C
|
Name
|
tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
or a mixture of seven components that
|
Name
|
|
Type
|
product
|
Smiles
|
P(OC(C)(C)C)(OC(C)(C)C)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5](O)=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.CC(C1C=C(C(C2C=[CH:68][C:67]([OH:70])=[C:66](C(C)(C)C)C=2)(C)CC(OCCOC(=O)CC(C2C=CC(O)=C(C(C)(C)C)C=2)(C2C=CC(O)=C(C(C)(C)C)C=2)C)=O)C=CC=1[OH:27])(C)C.CC(C1C(O)=C(C(C)(C)C)C=C(CCC(OCC(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)(COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)COC(CCC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=O)=O)C=1)(C)C.CC1C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)=C(C)C=1CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1.C(C1C=C(CCC([O-])=O)C=C(C(C)(C)C)C=1O)(C)(C)C.CCCCCCCCCCCCCCCCCCOC(CCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O.C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.C([O:350][P:351]1OCC2(COP(OCCCCCCCCCCCCCCCCCC)OC2)C[O:352]1)CCCCCCCCCCCCCCCCC.S(CCC(OCCCCCCCCCCCC)=O)[CH2:382]CC(OCCCCCCCCCCCC)=O.S(CCC([O-])=O)CCC([O-])=O>>[P:351]([O-:352])([O:350][C:13]([CH3:14])([CH3:15])[CH3:16])[O:70][C:67]([CH3:382])([CH3:68])[CH3:66].[CH3:14][C:13]([C:4]1[CH:5]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:2][C:3]=1[OH:27])([CH3:16])[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
|
Name
|
disulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)OCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(CCC(=O)[O-])CCC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=CC1O)C(CC(=O)OCCOC(CC(C)(C1=CC(=C(C=C1)O)C(C)(C)C)C1=CC(=C(C=C1)O)C(C)(C)C)=O)(C)C1=CC(=C(C=C1)O)C(C)(C)C
|
Name
|
tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
or a mixture of seven components that
|
Name
|
|
Type
|
product
|
Smiles
|
P(OC(C)(C)C)(OC(C)(C)C)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |